(R)-Pramipexole-d3 Dihydrochloride

Description

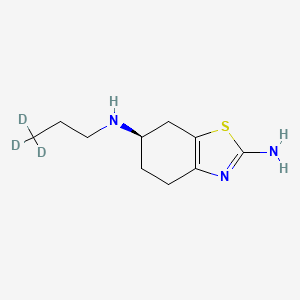

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-ISLPBHIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Synthesis of the Benzothiazole Intermediate

The benzothiazole core, (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is synthesized through asymmetric catalysis or resolution. The patent WO2007075095A1 describes a base-free alkylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with n-propyl p-toluenesulfonate in dimethylformamide (DMF), yielding a monoalkylated product precipitated as a p-toluenesulfonate salt . To obtain the (R)-enantiomer, chiral resolution via diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid is employed, achieving >99.5% enantiomeric excess (ee) .

Table 1: Chiral Resolution Conditions

| Parameter | Value | Source |

|---|---|---|

| Resolution agent | (-)-Di-p-toluoyl-D-tartaric acid | |

| Solvent | Ethanol/water (3:1) | |

| Enantiomeric excess | 99.95% |

Deuterium Incorporation Strategies

Deuterium labeling at the propylamino group is achieved using deuterated alkylating agents. The Fukuyama alkylation protocol, as reported in Org. Process Res. Dev. (2010), utilizes (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide and n-propyl-d7 bromide to introduce deuterium . For pramipexole-d3, selective deuteration at three positions is optimized via:

-

Propyl-d3 bromide alkylation : Reaction in DMF at 60°C for 12 hours yields 85% (R)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-N-propyl-d3-2-nitrobenzenesulfonamide .

-

Reductive deuteration : Sodium borodeuteride (NaBD4) reduces intermediate Schiff bases, though this method introduces deuterium at multiple sites, requiring HPLC purification .

Table 2: Deuterium Labeling Efficiency

Salt Formation and Purification

Conversion to the dihydrochloride salt follows protocols from WO2007075095A1. The (R)-pramipexole-d3 base is treated with hydrochloric acid in isopropanol, precipitating the dihydrochloride monohydrate . Key parameters include:

-

Acid concentration : 36% aqueous HCl ensures complete protonation.

-

Crystallization solvent : Isopropanol/water (4:1) yields needle-shaped crystals with 99.8% chemical purity .

Table 3: Salt Formation Optimization

| Condition | Outcome | Source |

|---|---|---|

| HCl (36%) in i-PrOH | 90% yield, 99.8% purity | |

| Crystallization solvent | Monohydrate form stabilized |

Analytical Validation

Critical quality attributes are verified via:

-

Chiral HPLC : Crownpak CR-I column (5 µm, 4.6 × 150 mm) with 0.1% HClO4 in MeOH; retention time 8.2 min for (R)-enantiomer .

-

Mass spectrometry : ESI-MS m/z 302.2 [M+H]+ for pramipexole-d3 base; isotopic abundance confirms three deuteriums .

-

XRD : Monoclinic crystal structure (space group P21) confirms dihydrochloride monohydrate form .

Scalability and Industrial Considerations

The telescoped process from WO2007075095A1 allows large-scale production with minimal intermediate isolation . Key advantages:

Chemical Reactions Analysis

Types of Reactions

®-Pramipexole-d3 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pramipexole derivatives.

Scientific Research Applications

Pharmacological Properties

Chemical Structure and Mechanism of Action:

- (R)-Pramipexole-d3 dihydrochloride is characterized by its selective agonistic activity at the dopamine D3 receptor, with a significantly lower affinity for D1 and D5 receptors. Its mechanism involves stimulating dopamine receptors in the striatum, which is crucial for motor control and coordination .

Pharmacokinetics:

- The pharmacokinetic profile of this compound indicates that it may exhibit improved bioavailability and metabolic stability compared to its non-deuterated counterpart. Studies suggest that the deuteration can influence the drug's half-life and distribution, potentially leading to enhanced therapeutic effects .

Clinical Applications

1. Treatment of Parkinson's Disease:

- This compound is primarily indicated for managing symptoms of Parkinson's disease. Clinical studies have demonstrated its efficacy in reducing tremors and improving overall motor function. For instance, one study reported a 48% improvement in tremor scores compared to placebo .

- It is used both as monotherapy and as an adjunct to levodopa therapy, allowing for reduced dosages of levodopa and minimizing associated side effects such as dyskinesia .

2. Management of Restless Legs Syndrome:

- The compound is also approved for treating moderate to severe restless legs syndrome. Its effectiveness has been established through clinical trials that support its role in alleviating symptoms associated with this condition .

Case Studies and Research Findings

Case Study 1: Efficacy in Bipolar Depression

- Recent investigations have explored the off-label use of pramipexole in treating bipolar depression. A case report indicated that patients receiving pramipexole showed significant improvements in depressive symptoms, suggesting a broader therapeutic potential beyond movement disorders .

Case Study 2: Morphine Tolerance Reduction

Mechanism of Action

®-Pramipexole-d3 Dihydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This helps alleviate symptoms of Parkinson’s disease and restless legs syndrome by compensating for the reduced dopamine levels in these conditions. The deuterium substitution can enhance the compound’s metabolic stability, potentially leading to longer-lasting effects.

Comparison with Similar Compounds

Dexpramipexole ((R)-Pramipexole)

- Structural Differences: Non-deuterated form with molecular formula C10H17N3S·2HCl (MW: 284.25 Da) versus (R)-Pramipexole-d3 (C10H14D3Cl2N3S, MW: 289.28 Da) .

- Pharmacokinetics: Deuterium labeling reduces hepatic metabolism via the cytochrome P450 system, prolonging half-life in preclinical models. Non-deuterated Dexpramipexole exhibits faster clearance .

Racemic Pramipexole Dihydrochloride

- Enantiomeric Composition : Contains both (R)- and (S)-enantiomers, whereas (R)-Pramipexole-d3 is enantiomerically pure (>98% purity) .

- Therapeutic Use : The racemic mixture is approved for Parkinson’s disease and restless legs syndrome, leveraging dopamine agonism. (R)-Pramipexole-d3 lacks therapeutic approval and is used for analytical purposes .

- Analytical Methods : Chiral HPLC columns (e.g., polysaccharide-derived phases) are required to resolve enantiomers, whereas deuterated forms are distinguished via mass spectrometry .

(S)-Pramipexole-d5 Dihydrochloride

- Structural Differences : Contains five deuterium atoms (vs. three in (R)-Pramipexole-d3) and has an (S)-configuration. Molecular weight: 289.28 Da .

- Applications : Used as a stable isotope-labeled internal standard, similar to (R)-Pramipexole-d3, but with distinct chromatographic retention times due to additional deuterium .

Pramipexole Dihydrochloride Impurities

- Distinguished via HPLC (resolution ≥6.0) and used for quality control .

Analytical and Pharmacokinetic Data

Analytical Methods

| Parameter | (R)-Pramipexole-d3 Dihydrochloride | Racemic Pramipexole Dihydrochloride |

|---|---|---|

| Chromatography | Chiral columns for enantiomeric purity | Ion-paired RP-HPLC (C18 columns) |

| Detection | UV (262 nm) / MS for deuterium | UV (262 nm) |

| Linearity Range | 1–100 µg/mL (HPLC) | 1–100 µg/mL (HPLC) |

| LOD/LOQ | 3.17/10.3 (S/N ratio) | Similar to deuterated form |

Pharmacokinetic Properties

| Parameter | This compound | Dexpramipexole ((R)-Pramipexole) |

|---|---|---|

| Half-life (t₁/₂) | Prolonged (preclinical models) | 8–12 hours (humans) |

| Metabolism | Reduced CYP450-mediated oxidation | Hepatic (CYP1A2, CYP3A4) |

| Bioavailability | Comparable to non-deuterated form | ~90% (oral) |

Data from

Biological Activity

(R)-Pramipexole-d3 dihydrochloride is a deuterated form of pramipexole, a selective dopamine D3 receptor agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : (R)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₃S

- Molecular Weight : 272.22 g/mol

- Purity : ≥99% .

(R)-Pramipexole-d3 selectively binds to dopamine D3 receptors with high affinity, exhibiting negligible affinity for D1 and D5 receptors. Its binding affinity is characterized by the following Ki values:

| Receptor Type | Ki (nM) |

|---|---|

| D3 | 0.5 |

| D2S | 3.3 |

| D2L | 3.9 |

| D4 | 3.9 |

| D1 | Negligible |

| D5 | Negligible |

This selectivity underlies its therapeutic efficacy in modulating dopaminergic signaling pathways relevant to neurodegenerative diseases .

Neurogenesis and Cell Proliferation

Research has demonstrated that pramipexole can influence neurogenesis in animal models. A study involving ACTH-treated rats showed that chronic administration of pramipexole significantly decreased the number of BrdU-positive cells in the subgranular zone (SGZ) of the hippocampus, indicating an inhibitory effect on cell proliferation . This contrasts with findings where pramipexole was noted to promote neurogenesis in other contexts, suggesting a complex role depending on the specific neural environment.

Dopaminergic Activity

In zebrafish models, (R)-pramipexole-d3 has been shown to inhibit electrically stimulated dopamine release in the telencephalon. At a concentration of 1 μM, it significantly decreased dopamine release over time, with an EC50 value determined to be 1.02 ± 0.05 μM . This effect highlights its potential role in modulating dopaminergic signaling in vivo.

Clinical Implications

Pramipexole has been clinically validated for treating Parkinson's disease, demonstrating significant improvements in motor symptoms compared to placebo. In one study, patients exhibited a 48% improvement in tremor scores with pramipexole versus 13% in the placebo group . Additionally, pharmacokinetic studies have shown favorable bioequivalence between different formulations of pramipexole dihydrochloride extended-release tablets, supporting its use in clinical settings .

Case Studies and Research Findings

- Study on Adult Neurogenesis :

- Zebrafish Model Study :

Q & A

Q. What are the key physicochemical properties of (R)-Pramipexole-d3 Dihydrochloride critical for experimental design?

- Methodological Answer : Key properties include solubility (>15 mg/mL in water), purity (>99.5%), and storage conditions (−20°C in desiccated form) to prevent degradation. Optical rotation ([α]/D = 60–70° in methanol) is critical for verifying enantiomeric identity. Researchers should validate these parameters using HPLC and polarimetry during pre-experimental quality control .

Q. How can researchers ensure enantiomeric purity during synthesis or isolation of this compound?

- Methodological Answer : Use chiral chromatography with polysaccharide-derived columns (e.g., Chiralpak IC) and mobile phases containing ammonium bicarbonate and diethylamine. Validate separation via LC-MS, referencing USP standards for (R)-enantiomer quantification. Adjust pH to 9.0 to optimize resolution and minimize racemization .

Q. What validated methods exist for synthesizing and characterizing impurities in this compound?

- Methodological Answer : Impurities (e.g., des-propyl analogs) can be synthesized via Mitsunobu reactions to establish stereochemical control at the C7 position. Characterize impurities using NMR (¹H/¹³C) and LC-MS, and cross-reference retention times with pharmacopeial guidelines (e.g., USP 40) for quantification thresholds (NMT 1.0% for major impurities) .

Advanced Research Questions

Q. How can experimental design address challenges in formulating this compound for brain-targeted delivery?

- Methodological Answer : Optimize nanoparticle entrapment efficiency (EE) using chitosan (3% w/v) and sodium alginate, which achieve 91.2% EE and 220 nm particle size. Use Pluronic F-127 to stabilize the formulation and enhance blood-brain barrier permeability. Validate in vitro release kinetics (e.g., 96% release over 24 hours) and correlate with in vivo efficacy using SH-SY5Y cell viability assays .

Q. How to reconcile contradictory data in transdermal delivery studies using microneedles?

- Methodological Answer : Contradictions (e.g., microneedles not significantly increasing flux for pramipexole) may arise from drug hydrophilicity or skin layer variability. Use confocal laser scanning microscopy (CLSM) to quantify microchannel depth and texture analysis to measure burst force (force required to rupture skin). Pair these with LC-MS/MS flux measurements to refine protocols .

Q. What statistical approaches are recommended for analyzing in vitro-in vivo correlations (IVIVC) in preclinical studies?

- Methodological Answer : Apply Mann-Whitney Rank Sum tests for non-parametric flux comparisons and linear regression for IVIVC modeling. Ensure compliance with NIH guidelines for preclinical reporting, including sample size justification and blinding protocols. Use tools like SEM/TEM imaging to validate nanoparticle morphology and release profiles .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow USP 40 guidelines:

- Linearity : Test over 50–150% of target concentration.

- Accuracy : Spike recovery (98–102%) using deuterated internal standards.

- Precision : ≤2% RSD for intraday/interday assays.

- Specificity : Resolve peaks from degradation products (e.g., oxidative derivatives) using gradient elution .

Key Considerations for Researchers

- Storage Stability : Monitor degradation via accelerated stability studies (40°C/75% RH) and correlate with HPLC purity trends .

- Ethical Compliance : Adhere to NIH guidelines for preclinical models, including animal welfare and data transparency .

- Data Contradictions : Use multi-modal validation (e.g., CLSM + LC-MS) to resolve discrepancies in delivery or efficacy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.